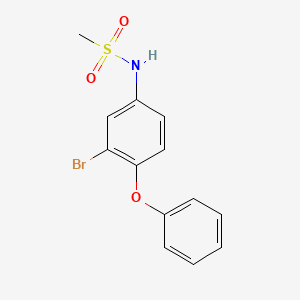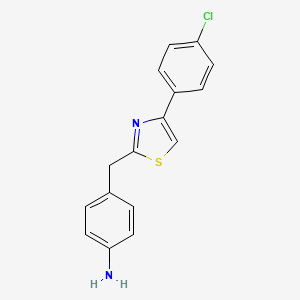
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the aniline moiety further enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl and aniline groups can further modulate these interactions, enhancing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a thiazole ring and a chlorophenyl group, known for its antiviral activity.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with similar structural features.
Uniqueness
4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C16H13ClN2S |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-3-12(4-6-13)15-10-20-16(19-15)9-11-1-7-14(18)8-2-11/h1-8,10H,9,18H2 |
Clé InChI |
KAKXPMYIYUDYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


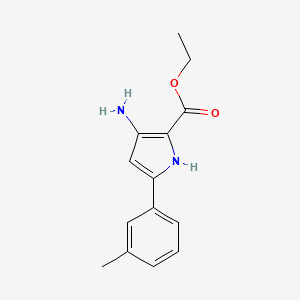
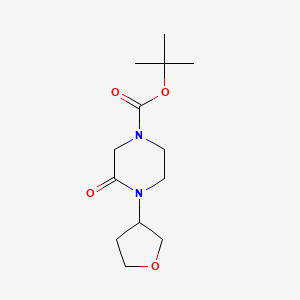
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
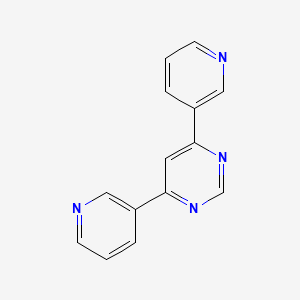
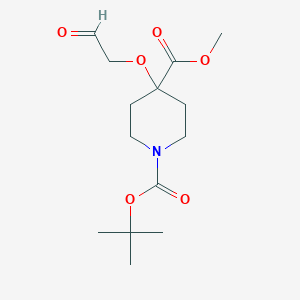
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
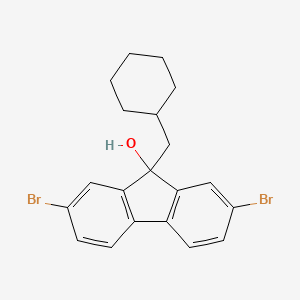
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
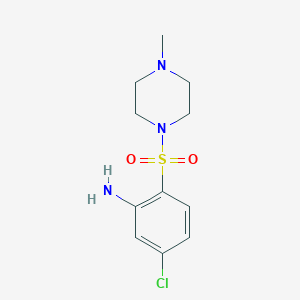

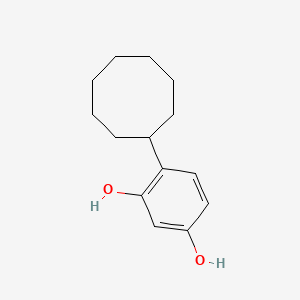
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
